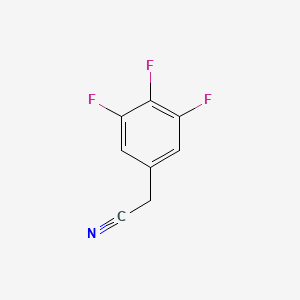

3,4,5-Trifluorophenylacetonitrile

Description

Significance of Fluorinated Aromatic Nitriles in Modern Chemical Research

Fluorinated aromatic nitriles, a class of organic compounds characterized by a fluorine-substituted benzene (B151609) ring attached to a cyanomethyl group, are of paramount importance in modern chemical research. The incorporation of fluorine atoms into aromatic systems dramatically alters the physical, chemical, and biological properties of the parent molecule. numberanalytics.com Fluorine's high electronegativity can influence the electron distribution within a molecule, impacting its reactivity, stability, and acidity. numberanalytics.comtandfonline.com

These unique properties make fluorinated aromatic nitriles highly valuable in several key sectors:

Pharmaceuticals: The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, leading to improved efficacy. numberanalytics.comtandfonline.comlookchem.com For instance, fluorinated compounds are integral to the development of certain anticancer agents and antibiotics. numberanalytics.com

Agrochemicals: In the agricultural industry, these compounds serve as crucial intermediates in the production of pesticides and herbicides, contributing to more effective crop protection solutions. lookchem.com

Materials Science: Fluorinated aromatics are utilized in the creation of advanced materials, such as fluoropolymers and materials for organic light-emitting diodes (OLEDs), which exhibit enhanced thermal stability and chemical resistance. numberanalytics.com

The nitrile group itself is a versatile functional group in organic synthesis, capable of being converted into various other functionalities, further expanding the synthetic utility of these molecules.

Overview of 3,4,5-Trifluorophenylacetonitrile's Position in the Trifluorophenylacetonitrile Isomer Series

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. ucalgary.ca In the case of trifluorophenylacetonitrile, several positional isomers exist, distinguished by the placement of the three fluorine atoms on the phenyl ring. This compound is one such isomer, with the molecular formula C8H4F3N. indofinechemical.com

The specific arrangement of fluorine atoms in the 3, 4, and 5 positions of the phenyl ring in this compound gives it distinct electronic and steric properties compared to its other isomers, such as 2,4,5-Trifluorophenylacetonitrile (B1303388). synquestlabs.com This unique substitution pattern influences the molecule's reactivity and its potential applications as a building block in the synthesis of more complex molecules. lookchem.com Constitutional isomers, like the different trifluorophenylacetonitriles, have the same molecular formula but differ in the connectivity of their atoms, resulting in different chemical and physical properties. ucalgary.camasterorganicchemistry.com

Historical Context of Fluorine Chemistry and Nitrile Functionality in Synthesis

The journey to understanding and utilizing compounds like this compound is built upon a rich history of chemical discovery.

The story of fluorine chemistry began long before the element itself was isolated. nih.gov In the 16th century, Georgius Agricola described the use of fluorite (calcium fluoride) as a flux in metallurgy. wikipedia.orgnumberanalytics.com The highly reactive and dangerous nature of fluorine, however, meant that its isolation proved to be a significant challenge for early chemists. wikipedia.orgwikipedia.org It wasn't until 1886 that French chemist Henri Moissan successfully isolated elemental fluorine through electrolysis, an achievement that earned him a Nobel Prize. wikipedia.orgnumberanalytics.comwikipedia.org This breakthrough opened the door to the field of organofluorine chemistry, the study of compounds containing carbon-fluorine bonds. nih.govnumberanalytics.com The development of organofluorine chemistry accelerated significantly during World War II, driven by the need for new materials. nih.gov

The nitrile functional group (–C≡N) also has a long and important history in organic synthesis. Its discovery and the understanding of its reactivity have provided chemists with a powerful tool for building molecular complexity. The versatility of the nitrile group allows it to be transformed into a wide array of other functional groups, including amines, carboxylic acids, and ketones, making it a cornerstone of synthetic organic chemistry.

The convergence of these two historical streams—the taming of fluorine and the mastery of nitrile chemistry—has led to the development of the diverse and highly applicable field of fluorinated aromatic nitriles, to which this compound belongs.

| Property | Value |

| Chemical Name | This compound |

| Alternate Name | 3,4,5-Trifluorobenzyl cyanide |

| CAS Number | 220228-03-5 |

| Molecular Formula | C8H4F3N |

| Molecular Weight | 171.12 g/mol |

| Melting Point | 28-34°C |

| Purity | 98% |

Propriétés

IUPAC Name |

2-(3,4,5-trifluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSLNRQODQRVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380732 | |

| Record name | 3,4,5-Trifluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220228-03-5 | |

| Record name | 3,4,5-Trifluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220228-03-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4,5 Trifluorophenylacetonitrile

Established Synthetic Routes and Reaction Mechanisms

Established methods for synthesizing 3,4,5-Trifluorophenylacetonitrile are predominantly centered on the functionalization of pre-existing trifluorobenzene derivatives. These routes are well-documented and offer reliable, albeit sometimes challenging, pathways to the target molecule.

Cyanidation Reactions with Halogenated Trifluorobenzene Precursors

A primary and widely utilized approach for the synthesis of this compound involves the cyanidation of a halogenated trifluorobenzene precursor, such as 1-bromo-3,4,5-trifluorobenzene (B146875) or 1-chloro-3,4,5-trifluorobenzene. This reaction is a form of nucleophilic aromatic substitution where the halide is displaced by a cyanide ion. The reaction is typically carried out using a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent.

The efficiency of the cyanidation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature of the catalyst. For instance, in related syntheses, changing the reaction temperature has been shown to decrease product yield if not at the optimal setting. researchgate.net In some cases, reactions may not proceed at all without a catalyst, even at elevated temperatures. researchgate.net The selection of an appropriate solvent is also crucial, with some studies showing that greener solvents like acetonitrile (B52724) can provide a good balance between reaction conversion and selectivity. scielo.brchemrxiv.org The reaction time is another factor that can be optimized to improve efficiency without significantly impacting the yield. scielo.brchemrxiv.org

| Parameter | Condition | Effect on Yield/Purity |

| Temperature | 100 °C | Optimal for certain catalyzed reactions, leading to high yields (e.g., 97%). researchgate.net |

| Catalyst | 10 mol % | Can be sufficient to achieve high yields in specific reactions. researchgate.net |

| Solvent | Acetonitrile | Can offer a good balance between conversion and selectivity and is a "greener" alternative. scielo.brchemrxiv.org |

| Reaction Time | 4 hours | In some optimized processes, reducing reaction time from 20 hours did not significantly lower yield. scielo.brchemrxiv.org |

This table presents a generalized view of reaction optimization based on findings from various chemical syntheses. Specific conditions for this compound may vary.

To enhance the rate and selectivity of the cyanidation reaction, catalytic methods are often employed. Phase-transfer catalysis (PTC) is a particularly effective technique in this context. phasetransfercatalysis.commanchester.ac.uk PTC facilitates the transfer of the cyanide anion from an aqueous or solid phase to the organic phase containing the halogenated trifluorobenzene precursor. phasetransfercatalysis.com This is achieved using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, which forms an ion pair with the cyanide anion, rendering it soluble and highly reactive in the organic phase. phasetransfercatalysis.com The use of PTC can lead to milder reaction conditions, reduced reaction times, and improved yields. phasetransfercatalysis.com While AIBN (Azobisisobutyronitrile) is a well-known radical initiator, its direct application in the primary cyanidation of halogenated trifluorobenzenes is less common than PTC. However, radical-based mechanisms can be relevant in certain side reactions or alternative synthetic pathways. chemrxiv.org

Alternative Synthetic Pathways (e.g., from Trifluorobenzyl Halides)

An alternative to the direct cyanidation of the benzene (B151609) ring is the use of 3,4,5-trifluorobenzyl halides as starting materials. google.com In this approach, the cyano group is introduced via a nucleophilic substitution reaction on the benzylic carbon. For example, 3,4,5-trifluorobenzyl chloride can be reacted with a cyanide salt to yield this compound. google.com This method can be advantageous as the benzylic halide is generally more reactive towards nucleophilic substitution than an aryl halide. A patent describes a method for preparing 2,4,5-trifluoro-phenylacetonitrile from 2,4,5-trifluoro-benzyl chloride and a cyaniding agent in an ionic liquid, achieving a product purity of over 99.8%. google.com The reaction conditions are described as mild, with a reaction temperature between 20-120 °C, preferably 40-80 °C. google.com

A multi-step alternative synthetic strategy involves the initial conversion of a suitable precursor to an amide, followed by dehydration to the nitrile. One such pathway begins with the reductive amination of 3,4,5-trifluorobenzaldehyde (B150659). nih.govorganic-chemistry.org Reductive amination is a powerful method for synthesizing amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine. nih.govorganic-chemistry.org The reaction typically proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine. nih.gov The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting carbonyl compound. nih.gov Once the corresponding amine, 3,4,5-trifluorobenzylamine, is formed, it can be converted to the corresponding amide, 3,4,5-trifluorophenylacetamide. Subsequent dehydration of this amide, often using a strong dehydrating agent such as phosphorus pentoxide or thionyl chloride, yields the desired this compound.

Novel and Emerging Synthetic Techniques

The field of synthetic organic chemistry is continually evolving, with new methods being developed to improve efficiency, selectivity, and environmental compatibility. For the synthesis of substituted phenylacetonitriles, including this compound, several novel techniques are emerging. While specific examples for this exact molecule are not always available, trends in the synthesis of related compounds can be indicative of future directions. These can include the use of novel catalysts, such as rhodium(III) catalysts for the construction of substituted phenols, which showcases advancements in C-H activation. rsc.org Other novel synthetic routes have been developed for related heterocyclic compounds, indicating a broader trend towards innovative synthetic strategies. researchgate.net Furthermore, new methods for synthesizing fluorinated compounds, such as a novel synthesis for 4,4,4-trifluorobutanol, highlight the ongoing research into more efficient and cost-effective processes for introducing fluorine-containing moieties. google.com

Green Chemistry Approaches in this compound Synthesis

In line with the 12 principles of Green Chemistry, significant efforts have been made to develop more environmentally benign synthetic processes. researchgate.net These approaches focus on reducing waste, avoiding hazardous solvents, and improving atom economy.

One prominent green strategy is the use of water as a reaction solvent. Mild and efficient palladium-catalyzed cyanations of (hetero)aryl halides have been successfully demonstrated in aqueous media, operating at temperatures from room temperature to 40 °C. organic-chemistry.orgnih.gov This method uses zinc cyanide (Zn(CN)₂) as the cyanide source and avoids the need for harsh drying conditions, making the process safer and more practical. organic-chemistry.org The application of such a system to a suitable 3,4,5-trifluorophenyl precursor would represent a significant green advancement.

Solvent-free reaction conditions offer another pathway to minimize environmental impact. For instance, a one-pot, solvent-free conversion of aldehydes to nitriles has been reported, proceeding by simply heating the aldehyde with hydroxylamine (B1172632) hydrochloride. tandfonline.com This tandem reaction is atom-efficient and produces only aqueous HCl as a waste product. tandfonline.com Adapting this method for 3,4,5-trifluorobenzaldehyde could provide a direct and green route to the target nitrile.

The use of ionic liquids as alternative solvents has also been explored for similar syntheses. A patented process for the preparation of the isomeric 2,4,5-trifluorophenylacetonitrile (B1303388) utilizes an ionic liquid, 1-n-butyl-3-methylimidazolium hexafluorophosphate, as the reaction medium for the cyanation of 2,4,5-trifluorobenzyl chloride. google.com This approach can facilitate product separation and catalyst recycling, aligning with green chemistry principles. google.com

Table 1: Comparison of Green Synthesis Strategies for Aryl Nitriles

| Strategy | Key Features | Starting Material Example | Potential Advantages |

| Aqueous Catalysis | Palladium-catalyzed cyanation in a water/THF solvent mixture. organic-chemistry.org | 3,4,5-Trifluorobenzyl Bromide | Reduced use of volatile organic compounds (VOCs), milder reaction temperatures, enhanced safety. organic-chemistry.orgmit.edu |

| Solvent-Free Reaction | One-pot conversion by heating with hydroxylamine hydrochloride. tandfonline.com | 3,4,5-Trifluorobenzaldehyde | Eliminates solvent waste, simple procedure, high atom economy. tandfonline.com |

| Ionic Liquid Medium | Nucleophilic substitution using an ionic liquid as the solvent. google.com | 3,4,5-Trifluorobenzyl Chloride | Low volatility, potential for solvent recycling, can enhance reaction rates. google.com |

Flow Chemistry Applications for Scalable Production

For the large-scale industrial production of fine chemicals, continuous flow chemistry offers substantial advantages over traditional batch processing. amt.ukresearchgate.net These benefits include superior heat and mass transfer, enhanced safety due to small reaction volumes, and simplified scalability. researchgate.netnih.gov The modular nature of flow setups also facilitates multi-step syntheses and process automation. researchgate.netvapourtec.com

While specific literature on the flow synthesis of this compound is not prominent, the application of this technology to analogous cyanation reactions is well-documented. For example, a microwave-enhanced, palladium-catalyzed cyanation was successfully implemented in a stop-flow continuous process for the synthesis of the pharmaceutical citalopram. researchgate.net Such a precedent strongly suggests that the synthesis of this compound, particularly via palladium-catalyzed cyanation of the corresponding benzyl (B1604629) halide, is an excellent candidate for adaptation to a continuous flow process. This would allow for safer handling of toxic cyanide reagents and provide a streamlined, automated production line from research and development to multi-ton manufacturing. amt.uk

Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for Cyanation

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk due to large volumes of toxic reagents (e.g., cyanides) and potential for thermal runaway. | Intrinsically safer due to small reactor volumes (hold-up), minimizing the amount of hazardous material at any given time. nih.gov |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Highly efficient due to high surface-area-to-volume ratios, allowing for precise temperature control and improved selectivity. researchgate.netnih.gov |

| Scalability | Complex and often requires re-optimization of reaction conditions ("scale-up issues"). | Straightforward scale-up by running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel). nih.gov |

| Reproducibility | Can vary between batches due to mixing and temperature inconsistencies. | High reproducibility and consistency due to precise control over reaction parameters. |

| Process Integration | Difficult to integrate multiple reaction and purification steps. | Easily integrated into multi-step sequences, including in-line purification and analysis. researchgate.net |

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the practicality of chemical reactions, represents a frontier in green and sustainable chemistry. nih.govmdpi.com Enzymes operate under mild conditions, often in aqueous environments, and can exhibit remarkable chemo-, regio-, and stereoselectivity, which can shorten synthetic routes by avoiding the need for protecting groups. mdpi.com

Currently, there are no established chemoenzymatic routes specifically for this compound. However, the prospects for developing such a pathway are promising. A hypothetical route could begin with the bio-oxidation of a simple precursor like 3,4,5-trifluorotoluene (B1341787) to 3,4,5-trifluorobenzaldehyde, using an engineered monooxygenase or another oxidoreductase. The resulting aldehyde could then be converted to the corresponding cyanohydrin by an oxynitrilase (a lyase enzyme). A final chemical dehydration step would yield the target this compound. This approach leverages the high selectivity of enzymes for the initial, often challenging, transformations on the fluorinated ring. As research into enzyme discovery and engineering advances, the development of biocatalysts for direct C-H cyanation or for the conversion of other functional groups into nitriles may become a reality.

Table 3: Hypothetical Chemoenzymatic Pathway to this compound

| Step | Transformation | Catalyst Type | Rationale |

| 1 | 3,4,5-Trifluorotoluene → 3,4,5-Trifluorobenzaldehyde | Enzyme (e.g., Monooxygenase) | Selective oxidation of the methyl group under mild, aqueous conditions. |

| 2 | 3,4,5-Trifluorobenzaldehyde → 3,4,5-Trifluoromandelonitrile | Enzyme (e.g., Oxynitrilase) | Enantioselective addition of a cyanide equivalent to the aldehyde, forming a cyanohydrin intermediate. |

| 3 | 3,4,5-Trifluoromandelonitrile → this compound | Chemical Reagent | Dehydration of the cyanohydrin to form the final nitrile product. |

Advanced Spectroscopic Analysis and Characterization of 3,4,5 Trifluorophenylacetonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. For 3,4,5-Trifluorophenylacetonitrile, ¹H, ¹³C, and ¹⁹F NMR would provide critical information.

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

¹H NMR: The proton NMR spectrum would be expected to show signals for the methylene (B1212753) protons (-CH₂) and the aromatic protons. The chemical shift of the methylene protons would be influenced by the adjacent electron-withdrawing nitrile group and the trifluorophenyl ring. The aromatic region would display a characteristic splitting pattern due to coupling between the two aromatic protons and the three fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule, including the nitrile carbon, the methylene carbon, and the carbons of the trifluorophenyl ring. The carbons directly bonded to fluorine atoms would exhibit large coupling constants (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would be expected to show two distinct signals for the fluorine atoms at the 3,5-positions and the fluorine atom at the 4-position, with their chemical shifts and coupling patterns providing key structural information.

A detailed analysis would require experimental data to populate a table of chemical shifts (δ) in ppm and coupling constants (J) in Hz.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR techniques would be essential to unambiguously assign the signals observed in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment would establish correlations between coupled protons, helping to confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of the methylene and aromatic CH carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Analysis of Characteristic Vibrational Modes of the Nitrile and Fluorophenyl Moieties

Nitrile (C≡N) stretch: A sharp, intense absorption band characteristic of the nitrile group would be expected in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. This band would also be present, though potentially weaker, in the Raman spectrum.

Fluorophenyl (C-F and C-C) vibrations: The trifluorophenyl moiety would give rise to several characteristic bands. Strong C-F stretching vibrations are typically observed in the 1100-1400 cm⁻¹ region of the IR spectrum. Aromatic C-C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Correlation with Computational Vibrational Frequencies

To aid in the assignment of experimental vibrational bands, computational methods, such as Density Functional Theory (DFT), are often employed. core.ac.uk Theoretical calculations can predict the vibrational frequencies and intensities, which can then be correlated with the experimental IR and Raman spectra. This correlation helps to confirm the assignments of complex vibrational modes.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₄F₃N), the molecular weight is 171.12 g/mol . An experimental mass spectrum would show a molecular ion peak (M⁺) at m/z 171. Subsequent fragmentation would likely involve the loss of the nitrile group or cleavage of the benzyl (B1604629) C-C bond, leading to characteristic fragment ions that would help to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with the molecular formula C₈H₄F₃N, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The calculated monoisotopic mass provides a precise value that can be experimentally verified by HRMS, typically with a mass accuracy in the parts-per-million (ppm) range. This level of accuracy is essential for differentiating between compounds with the same nominal mass but different elemental formulas, thus confirming the identity of this compound in a sample.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₄F₃N |

| Calculated Monoisotopic Mass | 171.02959 Da |

| Nominal Mass | 171 Da |

Fragmentation Patterns and Mechanistic Interpretation

In mass spectrometry, particularly under electron ionization (EI), the molecular ion of this compound undergoes fragmentation, producing a characteristic pattern of fragment ions. The analysis of these patterns provides valuable information about the molecule's structure and bond stability. While a specific experimental spectrum for this exact compound is not widely published, the fragmentation can be predicted based on the established principles of mass spectrometry for substituted aromatic compounds.

The primary fragmentation pathways are expected to involve the cleavage of the most labile bonds. A key fragmentation is the benzylic cleavage, which involves the loss of the cyanomethyl radical (•CH₂CN) to form a stable trifluorobenzyl cation. Another significant pathway could be the loss of a hydrogen cyanide (HCN) molecule or the nitrile group (•CN).

Expected Fragmentation Pathways:

Formation of the Trifluorobenzyl Cation ([M-40]⁺): The most probable fragmentation involves the cleavage of the C-C bond between the aromatic ring and the acetonitrile (B52724) group, leading to the formation of the highly stable 3,4,5-trifluorobenzyl cation at m/z 131.

C₈H₄F₃N⁺• → [C₇H₂F₃]⁺ + •CH₂CN

Loss of the Nitrile Radical ([M-26]⁺): Cleavage of the C-C bond to lose the nitrile radical (•CN) can result in a fragment ion at m/z 145.

C₈H₄F₃N⁺• → [C₇H₄F₃]⁺ + •CN

Formation of the Trifluorophenyl Cation ([M-41]⁺): Further fragmentation of the benzyl cation or direct fragmentation could lead to the formation of the 3,4,5-trifluorophenyl cation at m/z 113.

[C₇H₂F₃]⁺ → [C₆H₂F₃]⁺ + CH₂

| m/z | Proposed Fragment Ion | Formula | Interpretation |

|---|---|---|---|

| 171 | Molecular Ion | [C₈H₄F₃N]⁺• | Parent molecule |

| 131 | Trifluorobenzyl cation | [C₇H₂F₃]⁺ | Loss of •CH₂CN |

| 113 | Trifluorophenyl cation | [C₆H₂F₃]⁺ | Loss of CH₂ from benzyl cation |

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The chromophore in this compound is the trifluorophenyl ring conjugated with the acetonitrile group.

Absorption Maxima and Molar Absorptivity

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene (B151609) ring. Benzonitrile, the parent compound, typically shows two primary absorption bands: a strong primary band (E-band) around 224 nm and a weaker secondary band (B-band) with fine structure around 271 nm. aip.org

The substitution of three fluorine atoms on the phenyl ring will influence the position and intensity of these absorption maxima. Fluorine atoms act as auxochromes and can cause shifts in the absorption wavelengths (bathochromic or hypsochromic shifts). While specific experimental data for this compound is limited, the values can be estimated based on data for similar substituted benzonitriles. The molar absorptivity (ε) is a measure of how strongly the compound absorbs light at a given wavelength.

| Compound | λmax (B-band) (nm) | λmax (E-band) (nm) | Solvent |

|---|---|---|---|

| Benzonitrile | ~271 | ~224 | Ethanol |

| This compound (Estimated) | ~270-280 | ~225-235 | Ethanol/Acetonitrile |

Electronic Transitions and Conjugation Effects

The absorption bands observed in the UV-Vis spectrum of this compound correspond to electronic transitions between different molecular orbitals. The primary absorptions in aromatic systems like this are due to π → π* transitions.

B-Band (Benzenoid Band): This band, typically found at longer wavelengths (~270-280 nm), is due to a π → π* transition that is formally forbidden by symmetry rules in benzene but becomes allowed upon substitution. It is characterized by a lower molar absorptivity.

E-Band (Ethylenic Band): This band appears at shorter wavelengths (~225-235 nm) and corresponds to an allowed π → π* transition, resulting in a much higher molar absorptivity.

The phenyl ring and the nitrile group are in conjugation, which affects the energy levels of the π orbitals. The cyano group (-CN) is an electron-withdrawing group and can extend the conjugation of the π-system. The three fluorine atoms, being highly electronegative, also exert a strong inductive electron-withdrawing effect (-I effect), while their lone pairs can participate in a weaker resonance donating effect (+M effect). The net electronic effect of these substituents modifies the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the exact wavelengths of the absorption maxima.

Computational Chemistry and Theoretical Studies of 3,4,5 Trifluorophenylacetonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dtic.mil It is a cornerstone of computational chemistry for predicting a wide array of molecular properties.

Geometry Optimization and Molecular Conformations

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the minimum energy. nih.gov For 3,4,5-Trifluorophenylacetonitrile, this process would involve calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached. This yields crucial information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's most probable conformation in the gas phase.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: This table is illustrative of the type of data obtained from DFT calculations and is not based on published experimental or computational results for this specific molecule.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-F bond length | ~1.35 Å |

| C-C (alkyl) bond length | ~1.51 Å |

| C≡N bond length | ~1.15 Å |

| C-C-N bond angle | ~178° |

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ajchem-a.com A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. ajchem-a.com These energy values are fundamental in predicting how the molecule will interact with other chemical species.

Table 2: Illustrative Frontier Orbital Energies for this compound Note: These values are hypothetical and serve to illustrate the output of DFT calculations.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Electrostatic Potential Maps and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged or polar species. Different colors on the map denote varying potential: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would likely show a significant negative potential around the nitrogen atom of the nitrile group due to its lone pair of electrons. The highly electronegative fluorine atoms would also create regions of negative potential, while the hydrogen atoms on the phenyl ring and the methylene (B1212753) group would exhibit positive potential. This analysis helps identify sites for intermolecular interactions.

Fukui Functions and Local Reactivity Descriptors

Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites within a molecule. These functions are derived from the change in electron density as an electron is added to or removed from the system. They help to pinpoint the exact atoms most likely to participate in nucleophilic or electrophilic attacks. The analysis of Fukui functions complements the qualitative insights gained from MEP maps by providing numerical descriptors for local reactivity.

Non-Linear Optical (NLO) Properties Prediction

Certain molecules can exhibit non-linear optical (NLO) properties, meaning their optical properties (like refractive index or absorption) change with the intensity of incident light. DFT calculations are widely used to predict these properties by computing molecular polarizability (α) and hyperpolarizability (β). rsc.orgrsc.org Molecules with significant charge separation, often found in push-pull systems with electron-donating and electron-withdrawing groups, tend to have larger hyperpolarizability values and are candidates for NLO materials. The trifluoro-substituted phenyl ring and the nitrile group in this compound provide a degree of electron-withdrawing character that could be investigated for potential NLO applications.

Molecular Dynamics (MD) Simulations

While DFT calculations typically model a single, isolated molecule in the gas phase at absolute zero, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a liquid state or in solution. acs.org MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could provide insights into its bulk properties, such as density, viscosity, and diffusion coefficients in various solvents. It would also reveal information about intermolecular interactions, such as how individual molecules orient themselves with respect to their neighbors in a liquid phase, which is influenced by the electrostatic interactions predicted by DFT. Such simulations are essential for bridging the gap between the properties of a single molecule and the macroscopic behavior of the material.

Conformational Flexibility and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the phenyl ring to the acetonitrile (B52724) group (-CH₂CN). This rotation determines the orientation of the cyanomethyl group relative to the plane of the trifluorinated aromatic ring. Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore this aspect of its molecular structure. nih.govmdpi.com

To determine the rotational barrier, a relaxed potential energy surface (PES) scan is typically performed. This involves systematically changing the dihedral angle (e.g., F-C-C-C) that defines the rotation, while allowing all other geometrical parameters to relax to their minimum energy state at each step. mdpi.comjournalspub.info The resulting energy profile reveals the most stable conformations (energy minima) and the transition states (energy maxima) that separate them.

For phenylacetonitrile and its derivatives, the key rotational barrier is associated with the movement of the -CH₂CN group from a conformation where it is perpendicular to the phenyl ring to one where it is coplanar. Steric hindrance between the ortho substituents on the ring and the hydrogens of the methylene bridge plays a significant role in the height of this barrier. In the case of this compound, the fluorine atoms are in the meta and para positions, meaning steric hindrance from these substituents is minimal. The primary rotational barrier would arise from the electronic interactions between the π-system of the benzene (B151609) ring and the orbitals of the cyanomethyl group.

Theoretical calculations for similar substituted aromatic systems show that rotational barriers can range from a few kcal/mol to over 20 kcal/mol, depending on the size and electronic nature of the substituents. mdpi.com For this compound, the barrier is expected to be relatively low, likely in the range of 1-5 kcal/mol, similar to other molecules where bulky ortho-substituents are absent. mdpi.comresearchgate.net

Table 1: Illustrative Rotational Energy Profile Data for a Phenylacetonitrile Derivative

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 1.5 | Eclipsed (Transition State) |

| 30 | 1.1 | Skewed |

| 60 | 0.2 | Staggered |

| 90 | 0.0 | Perpendicular (Ground State) |

| 120 | 0.2 | Staggered |

| 150 | 1.1 | Skewed |

| 180 | 1.5 | Eclipsed (Transition State) |

Note: This table presents hypothetical data based on typical energy profiles for rotation around the C(aryl)-C(alkyl) bond in similar molecules to illustrate the concept.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational chemistry models can simulate these effects, providing insight into how properties like conformational equilibrium, dipole moment, and electronic structure change in different media. The Polarizable Continuum Model (PCM) is a widely used and efficient method for this purpose. researchgate.netcas.cz

In a PCM calculation, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. The solute polarizes the dielectric, which in turn creates a reaction field that interacts with the solute's electron density. This process is iterated until self-consistency is achieved, providing a description of the molecule's properties in solution. nih.gov

Table 2: Representative Calculated Dipole Moment of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase (Vacuum) | 1.0 | 3.85 |

| Hexane | 1.88 | 4.10 |

| Chloroform | 4.81 | 4.45 |

| Acetonitrile | 37.5 | 4.80 |

| Water | 80.1 | 4.95 |

Note: The dipole moment values are illustrative and represent typical trends observed for polar molecules when modeled in different solvent environments using continuum models.

Ab Initio and Semi-Empirical Methods

The study of this compound can be approached using a hierarchy of computational methods, each with a different balance of accuracy and computational cost. These methods fall broadly into two categories: ab initio and semi-empirical. researchgate.netlibretexts.org

Ab Initio Methods: Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. libretexts.orgscribd.com

Hartree-Fock (HF) Theory: This is the simplest ab initio method, providing a foundational description of the electronic structure. It is often used for initial geometry optimizations and frequency calculations. ias.ac.in

Møller-Plesset Perturbation Theory (e.g., MP2): These methods improve upon HF by including electron correlation, which is crucial for accurately calculating interaction energies and barrier heights. MP2 is a common choice for refining geometries and energies. researchgate.net

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and cost. Functionals like B3LYP are widely used to calculate a broad range of molecular properties, including geometries, vibrational frequencies, and reaction energies for molecules of this size. journalspub.inforsc.org

Semi-Empirical Methods: Semi-empirical methods simplify the complex calculations of ab initio approaches by replacing certain integrals with parameters derived from experimental data. uomustansiriyah.edu.iqmpg.de This makes them significantly faster, allowing for the study of much larger molecular systems. researchgate.net

MNDO, AM1, and PM3: These are well-established semi-empirical methods based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uomustansiriyah.edu.iq They are particularly useful for rapid screening of conformations or for providing initial structures for higher-level ab initio calculations. While less accurate than DFT or MP2, they can provide valuable qualitative insights into molecular structure and properties. mpg.de

For this compound, a typical computational workflow would involve an initial conformational search using a fast method like AM1 or PM3, followed by geometry optimization and frequency calculation of the most stable conformers using a DFT method such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)). For higher accuracy in energy calculations, single-point energy calculations using a more advanced method like MP2 might be performed.

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicability domain focusing on chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. wikipedia.org In the context of chemical reactivity, a QSAR model for a series of compounds including this compound would aim to predict reaction rates or equilibrium constants based on calculated molecular descriptors. nih.govrsc.org

The development of a QSAR model for chemical reactivity involves several steps:

Data Set Selection: A diverse set of structurally related compounds with experimentally measured reactivity data is compiled.

Descriptor Calculation: For each molecule in the set, a range of molecular descriptors is calculated using computational methods. For chemical reactivity, these descriptors are often quantum chemical in nature. nih.gov

Model Development: Statistical methods are used to build a mathematical equation linking the descriptors to the observed reactivity.

Applicability Domain and Relevant Descriptors: The applicability domain of a QSAR model defines the chemical space in which it can make reliable predictions. For a model focused on the reactivity of fluorinated aromatic compounds, the domain would be defined by the range of descriptor values covered by the training set. ut.eeresearchgate.net

Key descriptors relevant to chemical reactivity that would be calculated for this compound include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. nih.gov

Electrostatic Potential (ESP): The ESP map reveals the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites prone to interaction.

Fukui Indices: These descriptors quantify the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic or electrophilic attack. nih.gov

Atomic Charges: Calculated charges (e.g., Mulliken or Natural Bond Orbital charges) indicate the electron distribution within the molecule.

The strong electron-withdrawing nature of the three fluorine atoms and the nitrile group would significantly lower the LUMO energy of this compound, making the aromatic ring susceptible to nucleophilic attack. These calculated descriptors would be crucial inputs for a QSAR model predicting its reactivity in, for example, nucleophilic aromatic substitution reactions. nih.gov

Applications of 3,4,5 Trifluorophenylacetonitrile As a Chemical Building Block and Intermediate

Role in Pharmaceutical Synthesis

The 3,4,5-trifluorophenyl moiety is a valuable pharmacophore in drug design. Its incorporation into a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. 3,4,5-Trifluorophenylacetonitrile serves as a ready source for this functional group, enabling chemists to construct novel therapeutic candidates.

Precursor to Fluorinated Pharmaceuticals and Active Pharmaceutical Ingredients (APIs)

Fluorinated compounds are integral to the pharmaceutical industry, and this compound is a key starting material for introducing the trifluorophenyl group. The presence of multiple fluorine atoms on the phenyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase a drug's ability to cross lipid membranes, potentially improving bioavailability.

Synthesis of Sitagliptin Phosphate Intermediates

While the widely-used antidiabetic drug Sitagliptin features a trifluorophenyl group, it is important to note that its commercial synthesis predominantly utilizes intermediates derived from the isomeric 2,4,5-trifluorophenyl structure, such as 2,4,5-trifluorophenylacetic acid. Although this compound is a closely related structural isomer, its direct application in the mainstream synthesis of Sitagliptin is not extensively documented. The synthesis of Sitagliptin relies on the precise arrangement of the fluorine atoms on the phenyl ring to ensure optimal interaction with its biological target, the dipeptidyl peptidase-4 (DPP-4) enzyme.

Development of Antiviral and Anticancer Agents

The trifluorophenyl motif is a feature in various developmental and established therapeutic agents, including those for cancer. For instance, the anticancer agent Sorafenib, used to treat kidney and liver cancer, contains a trifluoromethylphenyl group, highlighting the utility of fluorinated phenyl structures in oncology. nih.govresearchgate.net Research into novel anticancer agents has explored derivatives containing the 3,4,5-trifluorophenyl group. A study on a biscoumarin compound, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), synthesized from 3,4,5-trifluorobenzaldehyde (B150659), demonstrated significant cytostatic effects on lung cancer cell proliferation and inhibited tumor growth in vivo. nih.gov This underscores the potential of the 3,4,5-trifluorophenyl scaffold in the development of new anticancer therapies. While direct synthesis from this compound was not specified, the acetonitrile (B52724) group offers a versatile handle for elaboration into various functionalities required for such complex molecules.

Utility in Medicinal Chemistry Building Blocks

Fluorinated compounds are prized as building blocks in medicinal chemistry. cymitquimica.comchem960.com The this compound molecule combines two important features: the trifluorinated phenyl ring and the acetonitrile group. The fluorinated ring can enhance binding to target proteins and improve metabolic stability. The acetonitrile group is a versatile functional group that can be chemically transformed into other important moieties like primary amines, carboxylic acids, or various heterocyclic rings, which are common in pharmaceutical structures. numberanalytics.com

Table 1: Examples of Fluorinated Building Blocks in Medicinal Chemistry

| Compound | Application Area | Reference |

|---|---|---|

| 3,4,5-Trifluorobenzaldehyde | Precursor for anticancer biscoumarin derivatives | nih.gov |

| 2,4,5-Trifluorophenylacetic acid | Intermediate for Sitagliptin synthesis | rcsi.com (Referenced in context) |

| Sorafenib (contains trifluoromethylphenyl) | Approved anticancer drug | nih.gov |

Introduction of Trifluorophenyl and Nitrile Moieties into Bioactive Molecules

The use of this compound allows for the direct incorporation of the 3,4,5-trifluorophenyl group, not a trifluoromethyl group. This distinction is critical, as the electronic and steric properties of a trifluorinated ring are different from those of a single trifluoromethyl substituent. The trifluorophenyl group acts as a bioisostere for other aromatic systems, offering a unique electronic profile that can modulate a molecule's activity.

The nitrile moiety (-C≡N) is also a significant functional group in drug design. nih.govnih.gov It is a compact, polar group that can act as a hydrogen bond acceptor, engaging in key interactions with biological targets. researchgate.net The nitrile group can also serve as a bioisostere for other functional groups like carbonyls or halogens and can block sites of metabolism, thereby increasing a drug's stability and duration of action. nih.gov Its linear geometry allows it to fit into narrow binding pockets within proteins. Furthermore, the nitrile group is a synthetic linchpin, readily convertible to other functional groups. numberanalytics.com

Table 2: Roles of the Nitrile Group in Drug Design

| Property | Description | References |

|---|---|---|

| Hydrogen Bond Acceptor | The nitrogen atom can form hydrogen bonds with amino acid residues in a protein target. | nih.govresearchgate.net |

| Bioisostere | Can mimic the function and size of other groups like carbonyls, hydroxyls, and halogens. | researchgate.netnih.gov |

| Metabolic Blocker | Can be introduced to prevent metabolic degradation at a specific position in the molecule. | nih.gov |

| Synthetic Versatility | Can be chemically converted into amines, carboxylic acids, amides, and heterocycles. | numberanalytics.com |

Significance in Agrochemical Development

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemical development, where enhanced potency, stability, and selectivity are crucial. nih.gov The introduction of fluorine atoms or fluorine-containing groups can significantly boost the biological activity of herbicides, insecticides, and fungicides. nih.gov

Fluorinated aromatic compounds are particularly prevalent in modern agrochemicals. An analysis of agrochemicals launched between 1998 and 2020 revealed that moieties like "Ar-F" (Aryl-Fluoride) and "Ar-CF3" (Aryl-Trifluoromethyl) are among the most common structural features. nih.gov These groups contribute to the desired physicochemical properties that allow for effective transport to the target site and potent interaction with the target organism's biological systems.

While specific, large-scale applications of this compound in commercial agrochemicals are not as widely publicized as its isomeric counterparts (e.g., derivatives of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) used in several crop-protection products), its potential as a building block is clear. researchgate.net Its structure provides the desirable fluorinated aromatic core, and the reactive nitrile handle allows for the synthesis of a wide array of complex molecules necessary for creating innovative and effective crop protection solutions. The development of new agrochemicals is a continuous process, and versatile building blocks like this compound are essential tools for researchers aiming to meet the global demand for sustainable agriculture.

Synthesis of Fluorinated Agrochemicals

Fluorinated compounds play a crucial role in the agrochemical industry due to their enhanced biological activity, metabolic stability, and lipophilicity. While direct evidence for the use of this compound is scarce, related trifluoromethylphenyl derivatives are key precursors in the synthesis of some agrochemicals. For instance, 3-(trifluoromethylphenyl)acetonitrile is a known starting material for the herbicide flurtamone. This suggests that this compound could potentially serve as a building block for novel, highly fluorinated agrochemicals, although specific examples are not readily found in the literature.

Contribution to Novel Herbicides, Insecticides, and Fungicides

The development of new and effective pesticides is an ongoing challenge in agriculture. The incorporation of fluorine atoms into pesticide molecules is a well-established strategy to improve their efficacy and overcome resistance mechanisms. While patents exist for a wide range of fluorinated herbicides, insecticides, and fungicides, the specific use of this compound as an intermediate in their synthesis is not explicitly detailed in the available patent literature. General classes of compounds, such as diaryl-pyrrolecarbonitriles with insecticidal and acaricidal properties, have been described, but a direct synthetic link to this compound is not established.

Utilization in Materials Science

The introduction of fluorine into organic materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. These properties are highly sought after in the development of advanced materials.

Precursor for Advanced Fluorinated Polymers and Materials

Fluoropolymers are known for their exceptional properties, including low surface energy and high stability. The synthesis of fluorinated polymers can be achieved through the polymerization of fluorinated monomers. While there is extensive research on the synthesis of fluorinated polyethylenes via copolymerization with semifluorinated acrylates, the direct use of this compound as a monomer or precursor for such polymers is not documented in the reviewed literature. Its potential in this area would likely involve its conversion into a polymerizable derivative.

Role in Optoelectronic Materials Development

Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are rapidly developing fields in materials science. The performance of these devices is highly dependent on the electronic properties of the organic materials used. tcichemicals.comossila.com Fluorinated organic compounds are often investigated for these applications due to their potential to tune energy levels and enhance device stability. rsc.org However, a specific role for this compound in the development of optoelectronic materials is not reported in the available literature. Research in this area often focuses on larger, more complex molecules where a trifluorophenylacetonitrile moiety could potentially be incorporated as a building block. researchgate.net

Catalytic Applications and Ligand Synthesis

The nitrile group in this compound can potentially coordinate with metal centers, suggesting its possible use in the synthesis of ligands for catalysis. The fluorinated phenyl ring also makes it a potential substrate for various cross-coupling reactions.

Use in Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for the formation of carbon-carbon bonds. researchgate.netmdpi.com These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While the general mechanisms and broad substrate scopes of these reactions are well-established, specific examples involving this compound as either a substrate or a ligand are not prominent in the scientific literature. The reactivity of the C-F bonds on the polyfluorinated ring could potentially allow it to participate in certain cross-coupling reactions, but detailed studies on this specific compound are lacking.

Exploration in Asymmetric Synthesis

The exploration of this compound in the realm of asymmetric synthesis primarily revolves around its potential incorporation into complex chiral structures, such as phase-transfer catalysts. These catalysts are instrumental in facilitating reactions between reactants that reside in different phases (e.g., an aqueous phase and an organic phase). The efficiency and stereoselectivity of such catalysts are highly dependent on their three-dimensional structure and the electronic nature of their substituents.

A prominent family of chiral phase-transfer catalysts are the Maruoka catalysts, which are typically based on a C2-symmetric binaphthyl scaffold. These catalysts often feature substituted aryl groups that are crucial for creating a well-defined chiral environment, which in turn directs the stereochemical outcome of the reaction. The introduction of fluorine atoms into these aryl groups can significantly influence the catalyst's performance due to their strong electron-withdrawing nature and steric properties.

Although a direct synthesis of a chiral catalyst from this compound is not explicitly detailed in the current body of literature, a plausible synthetic route can be envisioned based on established methodologies for creating analogous structures. For instance, the nitrile group of this compound can be hydrolyzed to form 3,4,5-trifluorophenylacetic acid. This carboxylic acid can then be utilized as a precursor for introducing the 3,4,5-trifluorophenyl moiety into a chiral backbone.

One illustrative, albeit not directly documented, application could be in the synthesis of a chiral ligand or catalyst where the 3,4,5-trifluorophenylmethyl group is attached to a chiral scaffold. The following table outlines a hypothetical reaction sequence to illustrate this potential application.

| Step | Reactant(s) | Reagents and Conditions | Product | Plausible Transformation |

|---|---|---|---|---|

| 1 | This compound | H₂SO₄, H₂O, Heat | 3,4,5-Trifluorophenylacetic acid | Hydrolysis of the nitrile to a carboxylic acid. |

| 2 | 3,4,5-Trifluorophenylacetic acid | 1. SOCl₂, 2. Chiral Amine (e.g., (R)-1-phenylethanamine) | (R)-N-(1-phenylethyl)-2-(3,4,5-trifluorophenyl)acetamide | Formation of a chiral amide. |

| 3 | (R)-N-(1-phenylethyl)-2-(3,4,5-trifluorophenyl)acetamide | Reduction (e.g., LiAlH₄) | (R)-N-(1-phenylethyl)-2-(3,4,5-trifluorophenyl)ethan-1-amine | Reduction of the amide to a chiral diamine derivative, which could serve as a chiral ligand. |

This hypothetical sequence demonstrates how this compound could serve as a starting material for the synthesis of a new chiral ligand. The resulting chiral diamine could then be explored for its efficacy in various metal-catalyzed asymmetric reactions. The trifluorophenyl group in such a ligand would be expected to impart unique electronic and steric properties, potentially leading to high levels of stereocontrol in catalytic transformations.

The research into chiral phase-transfer catalysts has shown that the nature of the aryl substituents on the catalyst backbone is a critical determinant of its effectiveness. While many existing catalysts utilize 3,5-bis(trifluoromethyl)phenyl groups, the use of a 3,4,5-trifluorophenyl group represents an interesting structural variation that could lead to catalysts with novel reactivity and selectivity profiles. Further research in this area would be necessary to fully elucidate the potential of this compound as a precursor in the field of asymmetric synthesis.

Advanced Reaction Chemistry and Transformations of 3,4,5 Trifluorophenylacetonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site for various chemical reactions, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to form either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com

Acid-Catalyzed Hydrolysis to Carboxylic Acids:

Heating 3,4,5-trifluorophenylacetonitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of 3,4,5-trifluorophenylacetic acid. libretexts.org The reaction proceeds through the addition of water to the protonated nitrile, followed by tautomerization to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comlibretexts.org

Alkaline-Catalyzed Hydrolysis to Amides:

Partial hydrolysis of the nitrile to an amide can be achieved under basic conditions. commonorganicchemistry.com For instance, reacting the nitrile with an alkaline solution of hydrogen peroxide can yield 3,4,5-trifluorophenylacetamide. commonorganicchemistry.comlibretexts.org Careful control of reaction conditions, such as temperature and reaction time, is crucial to prevent the further hydrolysis of the amide to the corresponding carboxylic acid. commonorganicchemistry.com The use of quaternary ammonium (B1175870) hydroxides as catalysts has been shown to facilitate high conversion rates to the amide with high selectivity in short reaction times. google.com

Table 1: Hydrolysis Reactions of this compound

| Product | Reagents and Conditions | Reference(s) |

|---|---|---|

| 3,4,5-Trifluorophenylacetic acid | Dilute HCl, heat (reflux) | libretexts.orgchemistrysteps.com |

| 3,4,5-Trifluorophenylacetamide | Alkaline H2O2 | commonorganicchemistry.comlibretexts.org |

| 3,4,5-Trifluorophenylacetamide | Quaternary ammonium hydroxide, 60-95°C | google.com |

Reduction to Amines

The nitrile group can be reduced to a primary amine, 2-(3,4,5-trifluorophenyl)ethanamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. libretexts.org Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) is also an effective reducing system for aromatic nitriles, particularly those with electron-withdrawing groups. nih.govresearchgate.net The presence of electron-withdrawing fluorine atoms on the phenyl ring can facilitate this reduction. nih.gov

Table 2: Reduction of this compound to Amine

| Product | Reagents and Conditions | Reference(s) |

|---|---|---|

| 2-(3,4,5-Trifluorophenyl)ethanamine | LiAlH4 | libretexts.org |

| 2-(3,4,5-Trifluorophenyl)ethanamine | Catalytic Hydrogenation (e.g., H2/Ni) | libretexts.org |

| 2-(3,4,5-Trifluorophenyl)ethanamine | Diisopropylaminoborane/cat. LiBH4 | nih.govresearchgate.net |

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. youtube.com For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Furthermore, the nitrile group can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with nitrile imines, generated in situ from hydrazonyl chlorides, to form 1,2,4-triazole (B32235) derivatives. mdpi.com These reactions are often highly regioselective. mdpi.com The presence of the trifluoromethyl group, which is electronically similar to the trifluorophenyl group, has been shown to influence the efficiency of such cycloadditions. mdpi.com

Reactions Involving the Trifluorophenyl Moiety

The three fluorine atoms on the phenyl ring significantly influence its reactivity, primarily through strong electron-withdrawing inductive effects. This makes the ring susceptible to certain types of substitution reactions.

Electrophilic Aromatic Substitution (Directed Ortho Metalation)

While the trifluorinated ring is generally deactivated towards traditional electrophilic aromatic substitution, it can undergo directed ortho metalation (DoM). wikipedia.orgbaranlab.org In this reaction, a strong base, typically an organolithium reagent like n-butyllithium, deprotonates the ring at a position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The cyanomethyl group (-CH2CN) can potentially act as a directing group, facilitating lithiation at the C2 or C6 position. The resulting aryllithium intermediate can then react with various electrophiles to introduce a new substituent. wikipedia.org The choice of base and solvent is critical for the success of DoM reactions. uwindsor.ca

Nucleophilic Aromatic Substitution (SNAr) with Controlled Regioselectivity

The electron-withdrawing fluorine atoms strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces one of the fluorine atoms. The regioselectivity of the substitution is influenced by the positions of the fluorine atoms and the nature of the nucleophile. epa.gov The positions ortho and para to the activating cyanomethyl group are generally favored for nucleophilic attack. The stability of the intermediate Meisenheimer complex plays a crucial role in determining the reaction pathway and regioselectivity. masterorganicchemistry.com Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the most likely site of substitution by comparing the stabilities of the possible isomeric σ-complex intermediates. epa.gov

Functionalization at the Benzylic Position

The methylene (B1212753) (-CH2-) group situated between the trifluorinated phenyl ring and the nitrile group, known as the benzylic position, is activated for a variety of chemical transformations. The electron-withdrawing effects of both the aromatic ring and the nitrile group increase the acidity of the benzylic protons, facilitating their removal by a base to form a resonance-stabilized carbanion. This carbanion serves as a potent nucleophile in several key carbon-carbon bond-forming reactions.

Alkylation Reactions: The deprotonated this compound can readily undergo α-alkylation with various electrophiles, such as alkyl halides. This reaction provides a direct method for introducing alkyl substituents at the benzylic position, leading to more complex molecular scaffolds. The general approach involves the use of a strong base to generate the carbanion, followed by the addition of the alkylating agent.

Knoevenagel Condensation: A prominent reaction involving the active methylene group is the Knoevenagel condensation. This reaction typically involves the base-catalyzed condensation of the nitrile with an aldehyde or ketone. The initial adduct often undergoes subsequent dehydration to yield an α,β-unsaturated product. This transformation is a powerful tool for creating new carbon-carbon double bonds and extending the carbon framework of the molecule. For instance, the condensation with aromatic aldehydes can produce various substituted cinnamonitrile (B126248) derivatives. The choice of base and reaction conditions can be tailored to optimize the yield of the desired product.

Table 1: Examples of Functionalization at the Benzylic Position of Arylacetonitriles

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product Type | Ref. |

| α-Alkylation | Phenylacetonitrile | Benzyl (B1604629) Alcohols | KOtBu | Toluene | α-Alkylated Arylacetonitriles | |

| Knoevenagel Condensation | Benzaldehyde | Malononitrile | Ammonium Acetate | None (Solvent-free) | Benzylidenemalononitrile | bhu.ac.in |

| Knoevenagel Condensation | Aromatic Aldehydes | Malononitrile | Lipoprotein Lipase | - | Substituted Alkenes | |

| Knoevenagel Condensation | Benzaldehyde | Malononitrile | HKUST-ED | Ethanol | 2-Benzylidenemalononitrile | nih.gov |

Derivatization Strategies for Enhanced Functionality

The nitrile group (-C≡N) of this compound is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis to Carboxylic Acids: One of the most fundamental derivatizations of nitriles is their hydrolysis to carboxylic acids. This can be achieved under either acidic or basic conditions. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. The resulting 3,4,5-trifluorophenylacetic acid is a valuable building block in its own right, notably as a precursor in the synthesis of pharmaceuticals.

Reduction to Primary Amines: The nitrile group can be readily reduced to a primary amine, yielding 2-(3,4,5-trifluorophenyl)ethan-1-amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed for this transformation, typically in an anhydrous ether solvent. numberanalytics.comadichemistry.commasterorganicchemistry.comorganic-chemistry.orgic.ac.uk Alternatively, catalytic hydrogenation offers a milder and often more scalable approach. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently used under a hydrogen atmosphere. nih.govnih.govrsc.org The resulting amine is a key intermediate for the synthesis of more complex molecules, including various bioactive compounds.

Addition of Grignard Reagents to form Ketones: Grignard reagents can add to the electrophilic carbon of the nitrile group. The initial reaction forms an imine salt, which upon aqueous workup, hydrolyzes to a ketone. This provides a method for the synthesis of ketones with a 3,4,5-trifluorobenzyl moiety.

Table 2: Key Derivatization Reactions of the Nitrile Group

| Reaction Type | Reagent(s) | Product Functional Group | Key Intermediates |

| Hydrolysis | H3O+ or OH- | Carboxylic Acid | Amide |

| Reduction | LiAlH4, then H2O | Primary Amine | Imine anion |

| Catalytic Hydrogenation | H2, Pd/C (or other metal catalyst) | Primary Amine | Imine |

| Grignard Reaction | 1. RMgX, 2. H3O+ | Ketone | Imine salt |

Note: This table outlines the general transformations of a nitrile group. Specific yields and optimal conditions for this compound would require empirical determination.

Future Research Directions and Unexplored Potential

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

For a molecule such as 3,4,5-Trifluorophenylacetonitrile, ML models can be trained on data from similar fluorinated compounds to predict reaction outcomes and suggest novel synthetic routes. frontiersin.orgresearchgate.net This data-driven approach can significantly reduce the time and resources required for process optimization. frontiersin.org By conceptualizing molecules as the results of experimental processes, generative AI can design new structures with desired properties and simultaneously provide a synthetic recipe, ensuring their accessibility. youtube.com

The application of AI extends to retrosynthetic analysis, where algorithms work backward from the target molecule to identify potential starting materials and reaction pathways. youtube.com This is particularly valuable for complex structures derived from this compound. Furthermore, active learning, a subset of ML, can efficiently explore the vast chemical space to identify promising derivatives with fewer experiments compared to traditional methods. nih.gov

Exploration of Novel Biological Targets for Derivatives

Derivatives of this compound hold significant promise in medicinal chemistry. The unique electronic properties conferred by the trifluorophenyl group make these compounds attractive for developing new therapeutic agents. cymitquimica.com Future research will focus on identifying and validating novel biological targets for these derivatives.

The process of drug discovery can be accelerated by using computational methods to screen libraries of virtual compounds against various protein targets. nih.gov Protein-directed dynamic combinatorial chemistry (P-D DCC) is a powerful strategy for identifying high-affinity ligands for pharmacologically significant proteins. nih.gov This approach allows for the in-situ generation and screening of a library of compounds, with the protein template selectively amplifying the most potent binders. nih.gov

The exploration of new biological targets is not limited to proteins. Nucleic acids, which play crucial roles in gene regulation and disease, are emerging as important therapeutic targets. nih.gov Nucleic acid-directed dynamic combinatorial chemistry (NA-D DCC) presents a relatively untapped area for the discovery of novel drug candidates derived from this compound. nih.gov

Sustainable Synthesis and Process Intensification

The chemical industry is under increasing pressure to adopt more sustainable and efficient manufacturing processes. list-technology.com For the synthesis of this compound and other aromatic nitriles, this translates to developing greener synthetic routes and intensifying existing processes.

One area of focus is the use of nonmetallic cyano-group sources to reduce the reliance on toxic and environmentally harmful metal cyanides. nih.gov Research into alternative cyanating agents can lead to cleaner and safer production methods. nih.gov Additionally, the development of solvent-free or "dry processing" methods can significantly decrease energy consumption and waste generation. list-technology.com

Process intensification aims to radically reduce the physical size of chemical plants while optimizing capital, energy, and safety benefits. ccdcindia.com This can be achieved through the use of novel reactor designs, such as microreactors or continuous flow reactors, which offer better heat and mass transfer, leading to higher yields and improved safety. For reactions with high heat evolution, like some nitration or chlorination processes, these advanced reactors provide excellent temperature control. ccdcindia.com The goal is to move towards continuous, highly efficient processes that minimize waste and environmental impact. list-technology.com

Development of Advanced Analytical Techniques for In-Situ Monitoring

The ability to monitor chemical reactions in real-time is crucial for process optimization, quality control, and ensuring safety. Future research will focus on developing and implementing advanced analytical techniques for the in-situ monitoring of the synthesis of this compound.

The integration of these analytical tools into automated synthesis platforms can enable real-time feedback and control, leading to more robust and efficient processes. This is particularly important for complex, multi-step syntheses where precise control over reaction conditions is critical.

Multi-component Reactions and Combinatorial Chemistry Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. wikipedia.orgtcichemicals.com These reactions are powerful tools for rapidly generating libraries of structurally diverse compounds. nih.govnih.gov

Future research will explore the application of MCRs to the synthesis of complex derivatives of this compound. By carefully designing MCRs, it is possible to create large and diverse compound libraries for high-throughput screening in drug discovery and materials science. tcichemicals.comnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for generating peptidomimetic compounds with potential biological activity. wikipedia.org